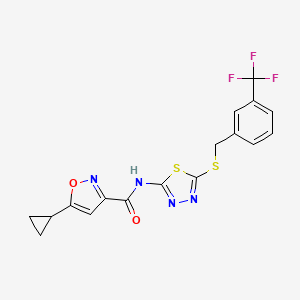

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)acetamide” is a compound that contains a pyrazole moiety. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .

Molecular Structure Analysis

The molecular structure of pyrazole consists of a 5-membered ring with three carbon atoms and two adjacent nitrogen atoms . The specific molecular structure of “this compound” is not provided in the available resources.Chemical Reactions Analysis

Pyrazole compounds are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Specific chemical reactions involving “this compound” are not mentioned in the available resources.Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not specified in the available resources. Pyrazole is a weak base, with pKb 11.5 (pKa of the conjugate acid 2.49 at 25 °C) .Aplicaciones Científicas De Investigación

Coordination Complexes and Antioxidant Activity

- Pyrazole-acetamide derivatives , including those similar to N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)acetamide, have been utilized to synthesize Co(II) and Cu(II) coordination complexes. These complexes show significant antioxidant activity, evident through various in vitro assays like DPPH, ABTS, and FRAP (Chkirate et al., 2019).

Potential Antipsychotic Agents

- Derivatives of this compound have been evaluated as potential antipsychotic agents. Some compounds in this series have shown antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors (Wise et al., 1987).

Inhibition of Fatty Acid Synthesis in Algae

- Chloroacetamides, including compounds structurally related to this compound, have been used as herbicides and shown to inhibit fatty acid synthesis in the green alga Scenedesmus acutus (Weisshaar & Böger, 1989).

Biological Activity in Agricultural Applications

- Studies have synthesized and analyzed compounds structurally related to this compound for their herbicidal and fungicidal activities, indicating moderate effectiveness in these areas (Hu Jingqian et al., 2016).

Synthesis of Novel Isoxazolines and Isoxazoles

- The synthesis of novel isoxazolines and isoxazoles using derivatives of this compound through [3+2] cycloaddition has been explored, contributing to the development of diverse heterocyclic compounds (Rahmouni et al., 2014).

Chemoselective Acetylation in Drug Synthesis

- N-(2-Hydroxyphenyl)acetamide, structurally similar to the compound of interest, has been used in the synthesis of antimalarial drugs, showcasing the potential of acetamide derivatives in medicinal chemistry (Magadum & Yadav, 2018).

Synthesis and Antimicrobial Activity

- Compounds analogous to this compound have been synthesized and evaluated for their antimicrobial properties, contributing to the search for novel antimicrobial agents (Fadda et al., 2017).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as imidazole and indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

The compound’s structure suggests that it may form dimers through n–h···o bonding, and these dimers may be further connected by c–h···o hydrogen bonding, forming chains . This could potentially influence its interaction with its targets.

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)acetamide may affect a broad range of biochemical pathways.

Pharmacokinetics

Similar compounds, such as imidazole derivatives, are known to be highly soluble in water and other polar solvents , which could suggest a similar behavior for this compound and potentially influence its bioavailability.

Result of Action

Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound may have a broad range of molecular and cellular effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compoundThe thermal stability of the compound was determined by tga, dta, dsc analysis , suggesting that temperature could be a significant environmental factor influencing its stability.

Propiedades

IUPAC Name |

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-7-6-9(11-12(7)3)4-5-10-8(2)13/h6H,4-5H2,1-3H3,(H,10,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSXYVMZAGWXGDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)CCNC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-(4-{[(3-oxo-3,4-dihydroquinoxalin-2-yl)methyl]thio}phenyl)propanamide](/img/structure/B2888342.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2888343.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2888344.png)

![(1R,2R,3S,3Ar,8bS)-1,8b-dihydroxy-N,6,8-trimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide](/img/structure/B2888349.png)

![1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2888354.png)

![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2888356.png)

![7-[(Z)-2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2888357.png)